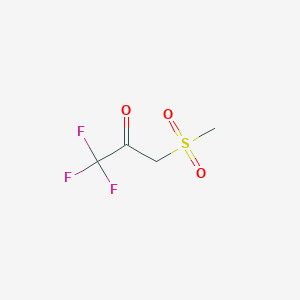

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one

Overview

Description

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a chemical compound with the CAS Number: 1799297-94-1 . It has a molecular weight of 190.14 and its IUPAC name is 1,1,1-trifluoro-3-(methylsulfonyl)propan-2-one . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular formula of this compound is C4H5F3O3S . The InChI code for this compound is 1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The boiling point and other physical properties are not specified in the search results.Scientific Research Applications

Conformation and Self-association

The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were analyzed using IR spectroscopy and quantum chemical methods. This compound forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystals. The study offers insights into the proton affinities of basic centers within the molecule, emphasizing its unique bonding and association behavior in different environments (Sterkhova, Moskalik, & Shainyan, 2014).

Vicarious Nucleophilic Substitution

Research on 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide demonstrated its reactivity with carbanions, leading to vicarious nucleophilic substitution products. This study expands the scope of VNS reactions to include compounds activated by sulfur-based electron-withdrawing groups, marking a significant development in synthetic chemistry (Lemek, Groszek, & Cmoch, 2008).

Vibrational and Conformational Properties

The vibrational spectra and conformational properties of CF₃CF₂N=S(F)CF₃ were investigated, revealing a mixture of anticlinal and syn conformers in the gas phase. This study utilized IR and Raman spectroscopy alongside quantum chemical calculations to elucidate the compound's structural characteristics (Robles et al., 2014).

Structural Analysis and Proton-donating Ability

Investigations into trifluoro-N-(2-phenylacetyl)methanesulfonamide highlighted its structural nuances and proton-donating capabilities. Quantum-chemical calculations and IR spectroscopy were employed to understand its conformers and self-associative behavior in solutions and crystals (Oznobikhina et al., 2009).

Oxidative Addition to Cycloalkadienes

The study of oxidative addition of trifluoromethanesulfonamide to cycloalkadienes revealed regio- and stereoselective additions to cyclopentadiene and 1,3-cyclohexadiene. This research contributes to understanding the reactivity of trifluoromethanesulfonamide with different cyclic structures and the potential for novel organic transformations (Moskalik, Shainyan, Astakhova, & Schilde, 2013).

Safety and Hazards

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylsulfonylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDHMYDUBSXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)

![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)

![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)